3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
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Overview
Description
3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a useful research compound. Its molecular formula is C18H11BrN2OS and its molecular weight is 383.26. The purity is usually 95%.
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Scientific Research Applications
Novel Transformation in Synthesis
A novel gold(I)-mediated intramolecular transamidation process was discovered to transform benzoyl thiourea derivatives into benzamides via dethiocyanation, involving N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide. This transformation is significant as it proceeds through a gold(I)-mediated intramolecular transamidation reaction, releasing thiocyanate to yield the benzamide. The reaction pathway and mechanism were supported by Density Functional Theory calculations, showcasing an innovative approach in organic synthesis and the versatility of benzothiazole derivatives in complex reactions (Odame et al., 2020).
Antiproliferative and Apoptosis-Inducing Agents
Benzothiazole derivatives, including N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide, have been evaluated for their antiproliferative activities against various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis, particularly in liver hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. These findings underscore the potential of such compounds as therapeutic agents targeting cancer cells, highlighting the importance of further research and development in this area (Corbo et al., 2016).
Catalytic and Chemical Applications
Benzothiazole derivatives like N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide have been utilized in catalysis, specifically in the synthesis of palladium(II) benzothiazolin-2-ylidene complexes. These complexes have demonstrated catalytic activities, particularly in Mizoroki−Heck coupling reactions, suggesting their potential utility in fine chemical synthesis and material science. The successful synthesis and characterization of these complexes shed light on the diverse applications of benzothiazole derivatives beyond biological activities (Yen et al., 2006).
Enzyme Inhibition for Therapeutic Applications
N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide and related compounds have shown promise as potential enzyme inhibitors. Their synthesized derivatives exhibited notable in vitro inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, among others. These findings suggest potential therapeutic applications in treating conditions like Alzheimer's disease and diabetes, where enzyme inhibition plays a crucial role (Taj et al., 2019).
Antioxidant Properties in Dietary Applications
The antioxidant potential of benzothiazole derivatives has been evaluated in dietary contexts, particularly in high-fat-fed mice models. Compounds such as N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide demonstrated the ability to improve antioxidative activities in high-fat diet conditions, suggesting their potential utility in managing oxidative stress-related conditions and improving overall health (Erbin, 2013).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that thiazole derivatives can induce various biological effects depending on the substituents on the thiazole ring . For instance, some thiazole derivatives have been found to inhibit topoisomerase I, a key enzyme involved in DNA replication .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific structures and targets . For instance, some thiazole derivatives have been found to inhibit the α-amylase enzyme, thereby affecting the carbohydrate metabolism pathway .
Result of Action
Thiazole derivatives have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects would depend on the compound’s targets and mode of action.
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2OS/c19-13-6-3-5-12(10-13)17(22)21-18-20-16-14-7-2-1-4-11(14)8-9-15(16)23-18/h1-10H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELKFIWBLNREOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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